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An In-depth Technical Guide to 2-(4-
Carbamimidoylphenyl)acetic Acid Hydrochloride
Executive Summary
This technical guide provides a comprehensive overview of 2-(4-Carbamimidoylphenyl)acetic
acid hydrochloride, a pivotal chemical intermediate in contemporary pharmaceutical research

and development. Also known by synonyms such as {4-[amino(imino)methyl]phenyl}acetic acid

hydrochloride and 4-Amidinophenylacetic acid hydrochloride, this compound's unique structural

features make it an invaluable building block for synthesizing a range of biologically active

molecules.[1][2] This document delineates its molecular structure, physicochemical properties,

a representative synthetic workflow, and its critical applications, particularly in the design of

enzyme inhibitors and peptidomimetics. The insights herein are intended to equip researchers

with the foundational knowledge required to effectively utilize this compound in their discovery

and development pipelines.

Molecular Structure and Physicochemical
Properties
The structural foundation of 2-(4-Carbamimidoylphenyl)acetic acid hydrochloride is a

phenylacetic acid scaffold functionalized with a carbamimidoyl (amidine) group at the para

position of the phenyl ring. The amidine group is protonated and stabilized as a hydrochloride
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salt, which enhances the compound's solubility in aqueous media for experimental applications.

[3]

Chemical Formula and Molecular Weight
The precise chemical identity of the compound is defined by its molecular formula and weight.

Molecular Formula: C₉H₁₁ClN₂O₂[1][4][5]

Molecular Weight: 214.65 g/mol [1][3][5]

Structural Diagram
The spatial arrangement of atoms is critical to the molecule's reactivity and its ability to interact

with biological targets. The diagram below illustrates the connectivity of the atoms.

Caption: Molecular structure of 2-(4-Carbamimidoylphenyl)acetic acid hydrochloride.

Physicochemical Data Summary
Quantitative data for this compound are summarized below for easy reference. These

parameters are essential for experimental design, including reaction setup, storage, and safety

protocols.

Property Value Reference(s)

CAS Number 52798-09-1 [1][4][5]

MDL Number MFCD11505975 [1]

Physical Form Solid [1]

Storage Sealed in dry, 2-8°C [1][4]

SMILES Code
O=C(O)CC1=CC=C(C(N)=N)C

=C1.[H]Cl
[4]

InChI Key
FVNZSYXKUMKULD-

UHFFFAOYSA-N
[1]
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Synthesis and Spectroscopic Characterization
The synthesis and structural confirmation of 2-(4-Carbamimidoylphenyl)acetic acid
hydrochloride are fundamental to its application. While multiple synthetic routes may exist, a

common and logical approach involves the transformation of a nitrile precursor.

Conceptual Synthesis Workflow
The Pinner reaction is a classic and reliable method for converting a nitrile to an amidine

hydrochloride. This process typically involves treating the nitrile with an alcohol in the presence

of hydrogen chloride gas to form an intermediate imino ether hydrochloride (a Pinner salt),

which is then reacted with ammonia to yield the final amidine product.

4-Cyanophenylacetic Acid
(Starting Material)

Step 1: Pinner Reaction
(HCl, Ethanol)Reacts with

Intermediate:
Imino Ether Hydrochloride

Forms Step 2: Ammonolysis
(Ammonia)Reacts with

2-(4-Carbamimidoylphenyl)acetic
acid hydrochloride (Final Product)

Yields

Click to download full resolution via product page

Caption: Conceptual workflow for the synthesis of the target compound via the Pinner reaction.

Experimental Protocol: General Pinner Synthesis
Causality: This protocol is designed for the robust conversion of a nitrile to an amidine

hydrochloride. The use of anhydrous conditions is critical in the first step to prevent hydrolysis

of the nitrile and the intermediate Pinner salt back to the carboxylic acid.

Preparation: Dissolve the starting material, 4-cyanophenylacetic acid, in an excess of

anhydrous ethanol in a flask equipped with a drying tube.

Acidification: Cool the solution in an ice bath (0-5°C). Bubble dry hydrogen chloride gas

through the solution until saturation is achieved. Rationale: The low temperature controls the

exothermic reaction, and HCl gas is the reagent for forming the Pinner salt.

Intermediate Formation: Seal the flask and allow it to stand at a low temperature (e.g., 4°C)

for 24-48 hours until the precipitation of the imino ether hydrochloride intermediate is

complete.
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Isolation: Collect the precipitate by filtration, wash with cold anhydrous diethyl ether to

remove excess HCl and unreacted starting material, and dry under vacuum.

Ammonolysis: Suspend the dried intermediate in a solution of ammonia in ethanol. Stir the

mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

Rationale: Ammonia displaces the ethoxy group from the Pinner salt to form the final

amidine.

Final Product Isolation: Remove the solvent under reduced pressure. The resulting crude

solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether)

to yield pure 2-(4-Carbamimidoylphenyl)acetic acid hydrochloride.

Spectroscopic Characterization
Structural verification is achieved through standard spectroscopic methods.

¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural information.

Expected chemical shifts (δ) in a solvent like D₂O would include:

Aromatic Protons: Two doublets in the range of δ 7.4-7.8 ppm, corresponding to the

AA'BB' system of the para-substituted benzene ring.

Methylene Protons (-CH₂-): A singlet around δ 3.7 ppm.

Amidine/Ammonium Protons (-NH₂): These protons exchange with D₂O and may not be

visible. In a non-deuterated solvent like DMSO-d₆, they would appear as broad singlets at

lower fields.

Infrared (IR) Spectroscopy: Key vibrational frequencies confirm the presence of functional

groups:

~1700 cm⁻¹: Strong C=O stretch from the carboxylic acid.

~1670 cm⁻¹: Strong C=N stretch of the amidinium ion.

3100-3400 cm⁻¹: Broad N-H stretching vibrations.

2500-3000 cm⁻¹: Broad O-H stretch from the carboxylic acid.
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Mass Spectrometry (MS): ESI-MS would show a prominent peak for the parent cation [M-

Cl]⁺ at m/z corresponding to the molecular formula C₉H₁₀N₂O₂ (178.07).

Applications in Drug Discovery and Development
The value of 2-(4-Carbamimidoylphenyl)acetic acid hydrochloride lies in its utility as a

versatile synthetic intermediate.[3] Its structure is particularly relevant for designing molecules

that target enzymes or receptors where specific charge and spatial interactions are crucial.

Role as a Bioisostere and Peptidomimetic
The positively charged carbamimidoyl (amidine) group is a well-established bioisostere for the

guanidinium group found in the amino acid arginine. Many enzymes, especially serine

proteases like thrombin, trypsin, and factor Xa, have specificity pockets that recognize and bind

arginine residues in their substrates.

Enzyme Inhibition: By incorporating the 4-amidinophenyl moiety, researchers can design

potent and selective inhibitors of these proteases, which are key targets in cardiovascular

diseases (e.g., thrombosis). The amidine group provides the necessary positive charge to

anchor the inhibitor in the enzyme's S1 specificity pocket.

Peptidomimetics: It is used to prepare peptidomimetics, which are compounds that mimic the

structure of peptides but have improved pharmacological properties, such as enhanced

stability against enzymatic degradation and better bioavailability.[3]

Intermediate in Synthesis of Active Pharmaceutical
Ingredients (APIs)
This compound serves as a key fragment for the synthesis of complex APIs. For instance, it is

structurally related to moieties found in direct thrombin inhibitors. The synthesis of impurities

and metabolites of drugs like Dabigatran may utilize similar building blocks for analytical and

toxicological studies.[6]
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Caption: Logical flow from the compound's core structure to its therapeutic applications.

Safety and Handling
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As a laboratory chemical, 2-(4-Carbamimidoylphenyl)acetic acid hydrochloride requires

careful handling.

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319

(Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES:

Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy

to do. Continue rinsing).[1]

Personal Protective Equipment (PPE): Standard PPE, including safety goggles, gloves, and

a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume

hood.

Conclusion
2-(4-Carbamimidoylphenyl)acetic acid hydrochloride is more than a simple chemical; it is

an enabling tool for innovation in medicinal chemistry. Its well-defined structure, characterized

by the strategically placed amidine group, provides a reliable starting point for the rational

design of enzyme inhibitors and other targeted therapeutics. Understanding its properties,

synthesis, and applications, as detailed in this guide, empowers researchers to leverage this

valuable building block in the quest for novel and effective medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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